N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

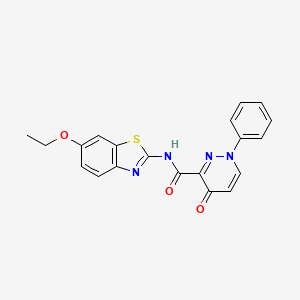

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold substituted with an ethoxy group at position 6, linked via a carboxamide bridge to a 4-oxo-1-phenyl-1,4-dihydropyridazine moiety. The ethoxy group may enhance lipophilicity and metabolic stability, while the dihydropyridazine ring could contribute to π-π stacking interactions in target binding .

Properties

Molecular Formula |

C20H16N4O3S |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C20H16N4O3S/c1-2-27-14-8-9-15-17(12-14)28-20(21-15)22-19(26)18-16(25)10-11-24(23-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22,26) |

InChI Key |

BVKOPJHZYBOQSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone.

Coupling Reaction: The benzothiazole and pyridazine intermediates are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

- N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide This analogue replaces the ethoxy group with a methyl group at position 6 of the benzothiazole ring. While methyl substitution reduces steric bulk, it may decrease solubility compared to the ethoxy derivative.

Pyrimidine-Based Analogues

- 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) This compound (ZINC27742665) replaces the dihydropyridazine core with a pyrimidine ring. Pyrimidine derivatives are frequently explored for antiviral and anticancer activity, suggesting Z14 may target nucleotide-binding proteins, unlike the dihydropyridazine-based parent compound .

Thioether-Linked Derivatives

- Ethyl 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoate This derivative retains the 6-ethoxybenzothiazole moiety but replaces the carboxamide bridge with a thioether-linked pentanoate ester. Thioether linkages often improve metabolic stability but may reduce target specificity. The ester group in this compound could serve as a prodrug, releasing active carboxylic acid metabolites in vivo .

Dihydropyridine Derivatives

- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) While structurally distinct, AZ331 shares the 1,4-dihydropyridine-carboxamide framework. Dihydropyridines are classic calcium channel modulators, but the furyl and methoxyphenyl substituents in AZ331 suggest divergent mechanisms, possibly targeting kinases or inflammatory pathways. This contrasts with the benzothiazole-dihydropyridazine hybrid in the parent compound .

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The ethoxy group in the parent compound likely enhances solubility and target engagement compared to methyl or unsubstituted benzothiazoles. However, direct binding or enzymatic inhibition data are lacking.

- Biological Screening: highlights methodologies for receptor-binding assays (e.g., hCB2/hCB1), which could be adapted to evaluate the parent compound’s affinity for cannabinoid or related receptors .

- Synthetic Feasibility: The synthesis of analogues (e.g., Z14, AZ331) demonstrates the versatility of modifying the core scaffold, suggesting routes to optimize potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.